REACTION_CXSMILES
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CN[C:3]([NH:5][N:6]=O)=N.[Cl:8][C:9]1[CH:10]=[C:11](/[CH:15]=[CH:16]/[C:17]([O:19]C)=[O:18])[CH:12]=[CH:13][CH:14]=1.[C:21](=O)([O-])[O-].[Cs+].[Cs+].IC.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4].Cl>[OH-].[K+].C(OCC)C.CN(C=O)C.CCOC(C)=O.C(Cl)Cl.C1COCC1.CO>[Cl:8][C:9]1[CH:10]=[C:11]([C:15]2[C:16]([C:17]([OH:19])=[O:18])=[N:6][N:5]([CH3:3])[CH:21]=2)[CH:12]=[CH:13][CH:14]=1 |f:2.3.4,6.7.8.9.10,12.13|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
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Smiles
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CCOC(=O)C
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Name
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|
Quantity
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15.5 g
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Type
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reactant
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Smiles
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CNC(=N)NN=O
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Name
|
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Quantity
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160 mL
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Type
|
solvent
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Smiles
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[OH-].[K+]
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Name
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Quantity
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215 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
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Quantity
|
6.4 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C=CC1)/C=C/C(=O)OC
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Name
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Quantity
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130 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
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solid
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Quantity
|
1 g
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Type
|
reactant
|
Smiles
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|
Name
|
cesium carbonate
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Quantity
|
2.04 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
|
0.314 mL
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Type
|
reactant
|
Smiles
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IC
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Name
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Quantity
|
8 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
oil
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Quantity
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1 g
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Type
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reactant
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Smiles
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|
Name
|
lead tetraacetate
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Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
stirred for 0.5 h at 0° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was then transferred to a plastic separatory funnel from which
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Type
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CUSTOM
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Details
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the aqueous phase was separated from the organic phase
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Type
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ADDITION
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Details
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The organic phase was then added very slowly over a period of 0.5 h to a plastic bottle
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Duration
|
0.5 h
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Type
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STIRRING
|
Details
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stirred overnight
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Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The system was then bubbled through with nitrogen for 0.5 h
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Duration
|
0.5 h
|
Type
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CUSTOM
|
Details
|
the reaction contents
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Type
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ADDITION
|
Details
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were poured in to a round bottom flask
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Type
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CONCENTRATION
|
Details
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the contents were concentrated in vacuo
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Type
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CUSTOM
|
Details
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to yield a yellow solid
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Type
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STIRRING
|
Details
|
the system was stirred overnight
|
Duration
|
8 (± 8) h
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over MgSO4
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Type
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CONCENTRATION
|
Details
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concentrated to a gold oil
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Type
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STIRRING
|
Details
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the system was stirred for 2 h
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Duration
|
2 h
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Type
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TEMPERATURE
|
Details
|
The system was cooled to 0° C.
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Type
|
CUSTOM
|
Details
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any excess lead tetraacetate was destroyed with a drop of acetic acid and 3 drops of hydrazine hydrate
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Type
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DRY_WITH_MATERIAL
|
Details
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The mixture was then dried over potassium carbonate
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
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CUSTOM
|
Details
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purified by normal phase silica gel chromatography (0 to 100% EtOAc in hexanes)
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Type
|
CUSTOM
|
Details
|
to afford a white solid
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Type
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STIRRING
|
Details
|
the system was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
Solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was azeotroped 2× with toluene
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Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C=1C(=NN(C1)C)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |